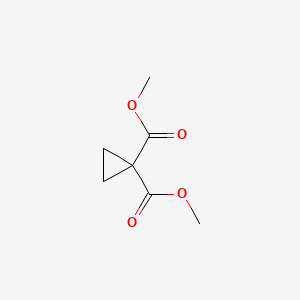

1,1-ジカルボキシシクロプロパンジメチル

概要

説明

Dimethyl cyclopropane-1,1-dicarboxylate is a useful research compound. Its molecular formula is C7H10O4 and its molecular weight is 158.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality Dimethyl cyclopropane-1,1-dicarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl cyclopropane-1,1-dicarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

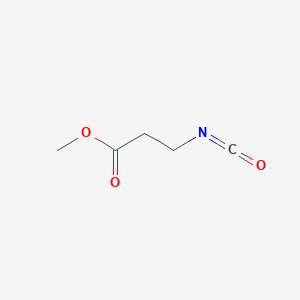

α-ジアゾ-β-ケトエステルの調製

1,1-ジカルボキシシクロプロパンジメチルは、α-ジアゾ-β-ケトエステルの調製に使用できます . α-ジアゾ-β-ケトエステルは、その高い反応性により、有機合成、特に複雑な分子の合成において汎用性の高い合成中間体として使用されます。

開環付加反応

1,1-ジカルボキシシクロプロパンジエチルは、1,1-ジカルボキシシクロプロパンジメチルと類似の化合物であり、さまざまな求核試薬との開環付加反応に関与します . この性質は、1,1-ジカルボキシシクロプロパンジメチルでも共有され、同様の反応に使用できる可能性があります。

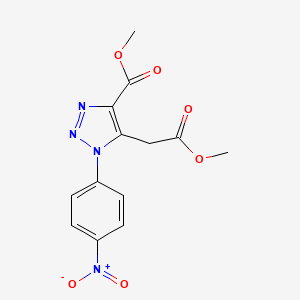

新規ヘテロ環誘導体の調製

シクロプロパン-1,1-ジカルボン酸は、関連する別の化合物であり、チアゾールおよび1,2,4-トリアゾール部分を含むシクロプロパンジカルボン酸の新規ヘテロ環誘導体の調製に使用されてきました . 1,1-ジカルボキシシクロプロパンジメチルは、同様に新規ヘテロ環化合物を合成するために使用できる可能性があります。

Safety and Hazards

将来の方向性

作用機序

Target of Action

Dimethyl cyclopropane-1,1-dicarboxylate primarily targets the enzyme known as ketol-acid reductoisomerase . This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids, which are essential components for protein synthesis and metabolic processes within the cell .

Mode of Action

The interaction of Dimethyl cyclopropane-1,1-dicarboxylate with its target enzyme is characterized by strong inhibition . The compound binds to the enzyme in a time-dependent manner, leading to the formation of an enzyme-inhibitor complex . This binding process is facilitated by low rate constants for both the formation and dissociation of the complex .

Biochemical Pathways

Upon binding to ketol-acid reductoisomerase, Dimethyl cyclopropane-1,1-dicarboxylate affects the biosynthesis of branched-chain amino acids . This disruption can have downstream effects on various cellular processes, including protein synthesis and metabolism .

Result of Action

The molecular and cellular effects of Dimethyl cyclopropane-1,1-dicarboxylate’s action primarily involve the inhibition of ketol-acid reductoisomerase . By inhibiting this enzyme, the compound disrupts the biosynthesis of branched-chain amino acids, potentially affecting protein synthesis and other metabolic processes within the cell .

特性

IUPAC Name |

dimethyl cyclopropane-1,1-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O4/c1-10-5(8)7(3-4-7)6(9)11-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWLLZZMFFZUSOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9074351 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6914-71-2 | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6914-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006914712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, 1,1-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Cyclopropanedicarboxylic acid, dimethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9074351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylcyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl cyclopropane-1,1-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

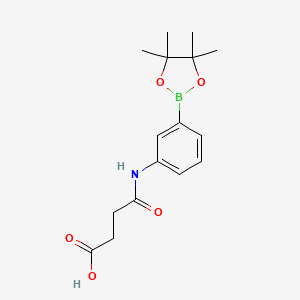

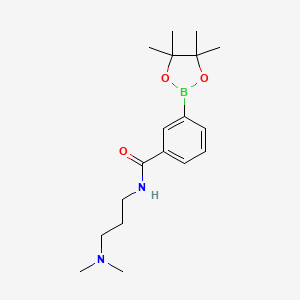

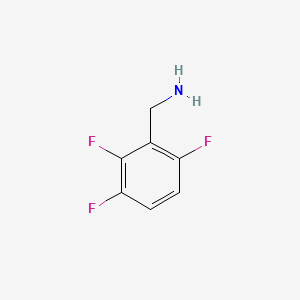

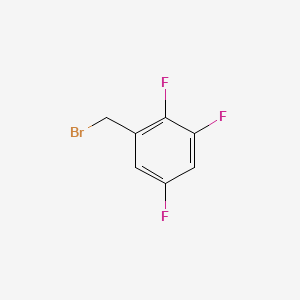

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of dimethyl cyclopropane-1,1-dicarboxylate highlighted in the research?

A1: Dimethyl cyclopropane-1,1-dicarboxylate serves as a crucial building block in various synthetic transformations. Notably, it participates in:

- [1] Synthesis of 2,3,4,11b-Tetrahydro-1H-pyridazino[6,1-a]isoquinolines: The compound undergoes a three-component reaction with 2-alkynylbenzaldehydes and a sulfonohydrazide, catalyzed by silver(I) triflate and nickel(II) perchlorate hexahydrate. This reaction proceeds through a tandem 6-endo-cyclization and [3+3] cycloaddition sequence, yielding the desired heterocycles [, ].

- [2] Synthesis of Substituted 5-Pentanolides: Samarium(II) iodide promotes a reductive ring-opening reaction of dimethyl cyclopropane-1,1-dicarboxylate, enabling the synthesis of substituted 5-pentanolides from carbonyl compounds [, ].

- [3] Formation of 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives: Dimethyl cyclopropane-1,1-dicarboxylate reacts with phthalazinium dicyanomethanides in the presence of scandium triflate catalyst (Sc(OTf)3) to produce 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with high yields and excellent diastereoselectivities [].

Q2: How do Lewis acids influence the reactivity of dimethyl cyclopropane-1,1-dicarboxylate?

A: Research indicates that Lewis acids like tin(IV) chloride (SnCl4), titanium tetrachloride (TiCl4), and gallium trichloride (GaCl3) can form complexes with dimethyl cyclopropane-1,1-dicarboxylate []. This complexation activates the cyclopropane ring, making it more susceptible to nucleophilic attack and facilitating ring-opening reactions.

Q3: Can you elaborate on the stereochemical outcomes observed in reactions involving dimethyl cyclopropane-1,1-dicarboxylate?

A3: The stereochemical outcome of reactions involving dimethyl cyclopropane-1,1-dicarboxylate is influenced by several factors, including the nature of the reactants, catalysts, and reaction conditions. For example:

- [4] Reactions with Sulfur and Phosphorus Ylides: When reacted with a γ-alkoxy-alkylidene malonate in the presence of sulfur and phosphorus ylides, dimethyl cyclopropane-1,1-dicarboxylates are formed with specific diastereoselectivities [, ].

- [5] Reactions with Phthalazinium Dicyanomethanides: The reaction of dimethyl cyclopropane-1,1-dicarboxylate with phthalazinium dicyanomethanides catalyzed by Sc(OTf)3 yields 3,4-dihydro-1H-pyrido[2,1-a]phthalazine derivatives with excellent diastereoselectivities [].

Q4: What analytical techniques are commonly used to characterize and study dimethyl cyclopropane-1,1-dicarboxylate and its derivatives?

A4: Researchers employ a variety of techniques to analyze these compounds, including:

- Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 35Cl, 71Ga, 119Sn nuclei): Used to determine the structures of the complexes formed between dimethyl cyclopropane-1,1-dicarboxylate and Lewis acids [].

- Diffusion-Ordered Spectroscopy (DOSY): Provides information about the diffusion coefficient in solution and the molecular masses of complexes [].

- X-ray Diffraction: Used to determine the single-crystal structure of the complex formed between dimethyl cyclopropane-1,1-dicarboxylate and SnCl4 [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1,2-benzisoxazol-3-yl)acetyl]-N-ethyl-1-hydrazinecarbothioamide](/img/structure/B1304558.png)

![3-amino-3-[3-[3-(trifluoromethyl)phenoxy]phenyl]propanoic Acid](/img/structure/B1304561.png)

![3-chloro-11-ethyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene](/img/structure/B1304614.png)